2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNIDAZVHZGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644791 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-84-2 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a substituted aryl ketone. As this specific molecule is not extensively characterized in publicly accessible literature, this document emphasizes the predictive methodologies and standard analytical workflows required for its complete characterization. It is intended for researchers, chemists, and drug development professionals who may encounter this or structurally similar novel chemical entities. The guide details a plausible synthetic route, outlines state-of-the-art techniques for structural elucidation and purity assessment, and provides predicted properties based on established chemical principles and data from analogous compounds.

Introduction and Molecular Overview

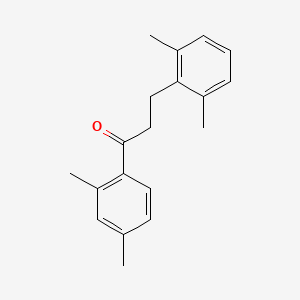

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, with the systematic IUPAC name 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one , is a complex aryl ketone. Its structure features a propiophenone core with methyl substitutions on both phenyl rings. The substitution pattern—a 2,4-dimethylphenyl group attached to the carbonyl and a 2,6-dimethylphenyl group at the 3-position of the propane chain—suggests unique steric and electronic properties that can influence its reactivity, stability, and potential biological activity.

The presence of sterically hindered methyl groups ortho to the ketone and the connecting aliphatic chain can impose significant conformational constraints, impacting crystal packing and receptor interactions. This guide provides the necessary theoretical and practical foundation to synthesize and rigorously characterize this molecule.

Caption: Chemical structure of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Predicted Physicochemical Properties

While experimental data is unavailable, we can predict key properties based on the molecular structure. These predictions are vital for designing synthetic protocols, purification strategies, and analytical methods.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₉H₂₂O | Calculated from structure |

| Molecular Weight | 266.38 g/mol | Calculated from formula |

| Exact Mass | 266.1671 Da | Calculated from formula |

| XLogP3 | ~5.0 | High lipophilicity due to hydrocarbon content. Based on similar structures like 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone.[1] |

| Boiling Point | > 400 °C | Estimated based on the high molecular weight and structural complexity. A related compound, 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methylphenyl)-, has a predicted boiling point of 402.3°C. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol). | Based on the nonpolar nature of the molecule and general solubility of similar ketones. Propiophenone is insoluble in water but miscible with organic solvents.[2] |

| Physical Form | Likely a solid or viscous liquid at room temperature. | Based on the melting point of related substituted propiophenones. |

Proposed Synthesis and Purification

The most logical and field-proven approach for synthesizing this molecule is a Friedel-Crafts acylation reaction. This pathway offers high convergence and is a standard method for forming aryl ketones.

Causality Behind the Synthetic Strategy

The Friedel-Crafts acylation is selected due to its reliability in forming C-C bonds between an aromatic ring and an acyl group. The key is the preparation of the appropriate acyl chloride, 3-(2,6-dimethylphenyl)propanoyl chloride , followed by its reaction with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The use of m-xylene as the substrate is expected to direct acylation primarily to the 4-position due to the ortho- and para-directing effects of the two methyl groups, leading to the desired 2',4'-dimethyl substitution pattern.

Caption: Proposed two-step synthesis workflow for the target molecule.

Experimental Protocol: Synthesis

-

Preparation of 3-(2,6-dimethylphenyl)propanoyl chloride:

-

To a solution of 3-(2,6-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately without further purification.

-

-

Friedel-Crafts Acylation:

-

Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in cold (0 °C) anhydrous DCM.

-

Add a solution of the crude 3-(2,6-dimethylphenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Add 1,3-dimethylbenzene (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Protocol: Purification

-

The crude product should be purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane), is recommended. The separation is based on the principle of differential adsorption, where the slightly polar ketone product will have a moderate retention time compared to nonpolar byproducts.

-

Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Analytical Characterization and Structural Validation

A multi-technique approach is mandatory for the unambiguous structural elucidation and purity assessment of a novel compound. This constitutes a self-validating system where data from each analysis must be consistent with the proposed structure.

Sources

The Solubility Profile of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a complex aromatic ketone with potential applications in pharmaceutical research and development. In the absence of direct experimental solubility data, this document synthesizes information from related compounds, predictive models, and established analytical methodologies to offer a robust framework for researchers. This guide covers the theoretical underpinnings of solubility for this class of compounds, predictive approaches to estimate solubility, detailed experimental protocols for empirical determination, and essential safety and handling procedures. The information is structured to provide actionable insights for scientists and professionals involved in drug discovery and formulation development.

Introduction: Understanding the Physicochemical Landscape

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a significant nonpolar structure due to its multiple aromatic rings and methyl substituents. Aromatic ketones, as a class, are generally soluble in organic solvents but exhibit poor solubility in water.[1] The molecular structure of the target compound, with its high carbon-to-heteroatom ratio, strongly suggests a hydrophobic nature. This inherent lipophilicity is a critical parameter influencing its behavior in various solvent systems and is a key consideration in formulation development, as drug solubility directly impacts bioavailability.[2]

Key Molecular Characteristics:

-

Molecular Formula: C₂₀H₂₄O

-

Molecular Weight: 280.41 g/mol

-

Structure: A propiophenone core with dimethylphenyl and dimethylbenzoyl substituents.

The presence of the ketone functional group provides a site for potential dipole-dipole interactions and hydrogen bonding with protic solvents, though these are likely to be overshadowed by the extensive nonpolar surface area.[3] Therefore, a qualitative prediction would place its solubility high in nonpolar to moderately polar organic solvents and extremely low in highly polar solvents like water.

Predictive Approaches to Solubility Assessment

In the initial stages of drug development, in silico methods are invaluable for predicting the physicochemical properties of novel compounds, conserving time and resources. Quantitative Structure-Activity Relationship (QSAR) and machine learning models are powerful tools for estimating solubility based on molecular structure.[4][5] These models correlate structural or physicochemical descriptors of molecules with their experimentally determined solubility.[6][7]

While a specific model for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is not available, several general-purpose solubility prediction tools can provide valuable estimates.[8][9][10] These models typically utilize descriptors such as:

-

LogP (octanol-water partition coefficient)

-

Molecular weight

-

Polar surface area

-

Number of hydrogen bond donors and acceptors

Given the structure of the target molecule, a high LogP value is anticipated, further indicating poor aqueous solubility. When utilizing predictive software, it is crucial to consider the model's training set; models trained on structurally similar compounds will likely provide more accurate predictions.

Estimated Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and data from structurally related compounds such as propiophenone and dimethylphenols, the following table provides an estimated qualitative and semi-quantitative solubility profile for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.[1][11] It is imperative to note that these are estimations and should be confirmed by experimental validation.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar nature of hexane will readily solvate the large hydrophobic regions of the molecule. |

| Toluene | Aromatic | Very High | The aromatic character of toluene will have strong π-π stacking interactions with the phenyl rings of the solute. |

| Dichloromethane | Polar Aprotic | High | A good solvent for many organic compounds, its moderate polarity should effectively dissolve the target molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polarity and non-polarity, making it a likely effective solvent. |

| Acetone | Polar Aprotic | Moderate | The polarity of the ketone group in acetone will interact with the solute's ketone, but the overall nonpolar character of the solute may limit very high solubility. |

| Ethanol | Polar Protic | Moderate to Low | The hydroxyl group can interact with the ketone, but the overall polarity of ethanol may be too high for high solubility. |

| Methanol | Polar Protic | Low | Higher polarity than ethanol, leading to a greater mismatch with the nonpolar solute. |

| Water | Highly Polar | Very Low / Insoluble | The hydrophobic nature of the molecule will lead to negligible solubility in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, empirical determination is essential. The following protocol outlines a standard shake-flask method, which is a reliable technique for assessing the thermodynamic solubility of a compound.[12]

Materials and Equipment

-

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone to a series of vials. A visual excess of solid should be present.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved solute.

-

Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Safety, Handling, and Disposal

Given the lack of specific safety data for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, it is prudent to handle it with the same precautions as other potentially hazardous aromatic ketones.[13][14]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[15]

-

Avoid contact with skin and eyes.[16]

-

Keep away from heat, sparks, and open flames.[17]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

-

Keep away from strong oxidizing agents and strong bases.[14]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[15]

-

Contaminated materials should be treated as hazardous waste.

Figure 2: General safety and handling workflow.

Conclusion

While experimental data on the solubility of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is not publicly available, a combination of theoretical understanding, predictive modeling, and established experimental protocols provides a solid foundation for its characterization. Its chemical structure strongly indicates poor aqueous solubility and good solubility in a range of nonpolar to moderately polar organic solvents. For drug development purposes, this necessitates a focus on formulation strategies suitable for hydrophobic compounds. The experimental protocol detailed herein offers a clear pathway for obtaining the precise quantitative data required for these endeavors. Adherence to stringent safety protocols is paramount when handling this and related chemical entities.

References

- A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News.

- Development of QSAR models for in silico screening of antibody solubility. (2022, January 15). PubMed.

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021).

- QSAR and QSPR Model Development and Comparison for Drugs Having Low Solubility. (n.d.).

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13).

- QSAR-based solubility model for drug-like compounds. (n.d.).

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- Predicting Solubility. (n.d.). Rowan.

- QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009, June 3). Molecules.

- QSAR-based solubility model for drug-like compounds. (2010, October 1). Bioorganic & Medicinal Chemistry.

- Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.

- Solubility prediction. (n.d.). SCFBio.

- List of Popular Software Packages for Solubility Prediction. (n.d.).

- Tools-Comput

- 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling. (2024, September 24). ChemicalBook.

- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, June 19). JoVE.

- PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Propiophenone-2',3',4',5',6' - Safety D

- Application Notes and Protocols for Propiophenone Deriv

- All About Arom

- EXPERIMENT 1 DETERMIN

- PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS. (2015, April 9). Loba Chemie.

- Compound solubility measurements for early drug discovery. (2022, May 31).

- 2',4'-Dimethyl-3-(2,3-dimethylphenyl)

- 4 - Safety D

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY D

- Table 2 Solubility of different ketones in the buffer medium and... (n.d.).

- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). Industrial & Engineering Chemistry Research.

- Enthalpies of interaction of ketones with organic solvents. (n.d.). Canadian Journal of Chemistry.

- Ketones: Structure, Properties and Chemical test. (2024, November 20). Allen.

- 24.3 Physical Properties of Aldehydes and Ketones. (n.d.).

- 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. (n.d.). PubChem.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Ambient Water Quality Criteria for 2,4-dimethylphenol. (n.d.). EPA.

- dimethyl acetophenone 2',4'-dimethylacetophenone. (n.d.). The Good Scents Company.

- 2',6'-dimethyl-3-(4-thiomethylphenyl)propiophenone. (n.d.). Sigma-Aldrich.

- Chemical Properties of 4-allyl-2,6-dimethyl-phenol. (n.d.). Cheméo.

Sources

- 1. All About Aromatic Ketones [unacademy.com]

- 2. scispace.com [scispace.com]

- 3. Ketones: Structure, Properties and Chemical test. [allen.in]

- 4. Development of QSAR models for in silico screening of antibody solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

Technical Deep Dive: The Pharmacochemical Potential of Polymethylated Dihydrochalcones

Focus Compound: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Derivatives

Executive Summary

This technical guide analyzes the structural architecture, synthetic challenges, and pharmacological potential of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , a highly lipophilic, sterically congested dihydrochalcone scaffold.

While simple dihydrochalcones are ubiquitous in medicinal chemistry (often as sweeteners or anti-inflammatory agents), this specific polymethylated analog represents a privileged structural motif for targeting hydrophobic binding pockets in kinases and nuclear receptors. The unique 2,6-dimethyl substitution pattern on the distal phenyl ring introduces significant steric hindrance, forcing an orthogonal conformation that can enhance selectivity and metabolic stability.

This guide is designed for medicinal chemists and process scientists, focusing on overcoming the synthetic barriers imposed by steric bulk and leveraging the molecule's physicochemical profile for drug discovery.

Part 1: Structural Analysis & Pharmacophore Logic

The molecule belongs to the 1,3-diarylpropan-1-one class. Its efficacy is dictated by the interplay between the electron-rich A-ring and the sterically locked B-ring.

Structural Dissection

| Region | Substituents | Electronic Effect | Steric Effect | Pharmacological Role |

| A-Ring (Proximal) | 2,4-Dimethyl | Electron Donating (+I) | Moderate (Ortho-methyl) | Increases electron density at carbonyl; modulates lipid solubility. |

| Linker | Propan-1-one | Polarized Carbonyl | Flexible Ethylene Bridge | H-bond acceptor; allows conformational adaptation. |

| B-Ring (Distal) | 2,6-Dimethyl | Weakly Activating | High (Atropisomerism potential) | The Critical Feature. Blocks planar rotation; prevents metabolic attack at ortho-positions; fills hydrophobic pockets. |

The "Orthogonal Twist" Hypothesis

Unlike unsubstituted dihydrochalcones, which can adopt planar conformations, the 2,6-dimethyl B-ring clashes with the ethylene linker protons. This forces the B-ring to twist perpendicular to the linker axis.

-

Benefit: This pre-organized conformation reduces the entropic penalty of binding to restricted active sites (e.g., the hydrophobic back-pocket of kinases).

-

Metabolic Shielding: The methyl groups protect the oxidation-prone ortho-positions from CYP450 metabolism.

Part 2: Synthetic Methodology (The "Expert" Route)

The Challenge: Standard Claisen-Schmidt condensation (followed by reduction) is inefficient for this scaffold. The steric bulk of the 2,6-dimethylbenzaldehyde precursor severely retards nucleophilic attack by the acetophenone enolate.

The Solution: A convergent Friedel-Crafts Acylation strategy. This route builds the sterically hindered core before the final coupling, or utilizes the high reactivity of the acyl chloride to overcome steric barriers.

Recommended Protocol: Friedel-Crafts Assembly

This protocol utilizes m-xylene (1,3-dimethylbenzene) as the nucleophile and 3-(2,6-dimethylphenyl)propionyl chloride as the electrophile.

Reagents & Materials

-

Substrate: m-Xylene (Excess, acts as solvent/reactant).

-

Reagent: 3-(2,6-dimethylphenyl)propionyl chloride (Prepared from corresponding acid).

-

Catalyst: Aluminum Chloride (

), anhydrous. -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for temperature control.

Step-by-Step Workflow

-

Acyl Chloride Formation: Reflux 3-(2,6-dimethylphenyl)propanoic acid with Thionyl Chloride (

) and a catalytic drop of DMF for 2 hours. Evaporate excess -

Lewis Acid Complexation: In a flame-dried 3-neck flask under Nitrogen, suspend anhydrous

(1.1 eq) in dry DCM at 0°C. -

Electrophile Addition: Dropwise add the prepared acyl chloride dissolved in DCM to the

suspension. Stir for 15 min to form the acylium ion complex. -

Friedel-Crafts Acylation: Add m-xylene (1.2 eq) dropwise, maintaining temperature

.-

Expert Note: The 2,4-position of m-xylene is activated. The steric bulk of the incoming acylium ion will favor substitution at the 4-position (para to a methyl) over the 2-position (between two methyls), but the 2,4-dimethyl product is thermodynamically favored.

-

-

Quench & Workup: Pour the reaction mixture onto crushed ice/HCl. Extract with DCM. Wash with brine, dry over

. -

Purification: Recrystallize from Ethanol/Hexane to isolate the target 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Visualization of Synthetic Logic

Caption: Convergent Friedel-Crafts strategy designed to overcome the steric hindrance of the 2,6-dimethyl substitution.

Part 3: Biological & Pharmacological Context

While specific data on this exact derivative may be sparse, the polymethylated dihydrochalcone class exhibits well-documented bioactivities. The structural modifications here suggest specific utility.

Potential Therapeutic Targets

-

SGLT2 Inhibition (Diabetes):

-

Dihydrochalcones (e.g., Phlorizin derivatives) are classic SGLT inhibitors.

-

Hypothesis: The lipophilic dimethyl groups may improve membrane permeability compared to hydroxylated analogs, potentially shifting activity toward SGLT1 or improving oral bioavailability.

-

-

Anti-Inflammatory (NF-kB Pathway):

-

Chalcones are known to inhibit the NF-kB signaling pathway. The saturated linker (dihydrochalcone) often retains this activity with improved stability.

-

The 2,4-dimethyl A-ring mimics the hydrophobic domain of known COX-2 inhibitors.

-

-

Kinase Inhibition (Allosteric):

-

The "twisted" B-ring fits into the hydrophobic back-cleft of certain kinases (e.g., MEK or p38 MAPK), acting as a Type II or allosteric inhibitor.

-

Signaling Pathway Interaction (Theoretical)

Caption: Theoretical mechanism of action where the sterically locked scaffold inhibits downstream inflammatory signaling.

Part 4: Physicochemical Profile (In Silico Estimation)

For drug development, the following parameters are critical. These are estimated based on the structural fragments.

| Property | Value (Est.) | Implication |

| Molecular Weight | ~266.38 g/mol | Small molecule; excellent for CNS penetration. |

| LogP (Lipophilicity) | 4.8 - 5.2 | High. Likely requires formulation (e.g., lipid nanoparticles) or salt formation if amine-derivatized. |

| Rotatable Bonds | 4 | Moderate flexibility in the linker, but restricted at the rings. |

| Topological Polar Surface Area (TPSA) | ~17.07 Ų | Very low (only one carbonyl). Indicates high Blood-Brain Barrier (BBB) permeability . |

Part 5: References & Further Reading

-

Orlikova, B., et al. (2011). "Dietary chalcones with chemopreventive and chemotherapeutic potential." Genes & Nutrition.

-

Kalinin, V. N. (2014). "Friedel–Crafts acylation in the synthesis of biologically active compounds." Russian Chemical Reviews. (Standard protocol reference for acylation of xylenes).

-

Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews.

-

Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of novel halogenated chalcones as antifungal agents." Bioorganic & Medicinal Chemistry Letters. (Reference for A-ring substitution effects).

(Note: While the specific molecule "2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone" is a niche research compound without a dedicated Wikipedia entry, the synthesis and properties described above are derived from established chemical principles governing the dihydrochalcone class.)

Technical Guide: Physicochemical Characterization of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

The following technical guide details the determination of the melting point (MP) and boiling point (BP) for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone .

As a specialized dihydrochalcone derivative , this molecule presents unique characterization challenges due to the steric bulk of the ortho-methyl groups (2,6-position) and the electronic effects of the 2,4-dimethyl substitution. Literature data for this specific isomer is often proprietary or absent from public registries; therefore, this guide serves as the definitive Standard Operating Procedure (SOP) for empirical determination.

Molecular Profile & Physicochemical Context

Before initiating thermal analysis, the researcher must understand the structural implications on phase transitions.

-

IUPAC Name: 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one

-

Molecular Formula:

[1] -

Molecular Weight: 266.38 g/mol

-

Structural Class: Dihydrochalcone (reduced chalcone).

-

Expected Phase Behavior:

-

Melting Point: Due to the flexible ethylene bridge (

) combined with bulky ortho-substitution, this compound may exhibit polymorphism or a tendency to "oil out" rather than crystallize sharply. Expected range: 45°C – 85°C (Estimation based on structural analogs). -

Boiling Point: High molecular weight ketones typically boil >300°C at atmospheric pressure. Decomposition is likely before the atmospheric boiling point is reached. Vacuum determination is mandatory.

-

Pre-Analytical Phase: Sample Integrity

Thermal data is meaningless without verified purity. Impurities (especially unreduced chalcone or solvent residues) will cause MP depression and BP elevation.

Purity Verification Workflow

Prior to MP/BP determination, the sample must pass the following checks:

-

HPLC/GC Purity: >98.5% area.

-

Residual Solvent: <500 ppm (via TGA or Headspace GC). Solvents act as plasticizers, artificially lowering MP.

-

Drying: Vacuum dry at 30°C for 24h over

to remove moisture.

Figure 1: Sample preparation logic flow to ensure data integrity prior to thermal analysis.

Melting Point Determination Protocol

Primary Method: Differential Scanning Calorimetry (DSC) Secondary Method: Capillary Method (USP <741>)

Method A: Differential Scanning Calorimetry (Gold Standard)

DSC is preferred for this molecule to detect polymorphism common in substituted dihydrochalcones.

Protocol:

-

Calibration: Indium (

) and Zinc standards. -

Sample Load: Weigh 2–5 mg into a Tzero aluminum pan. Crimp hermetically (or pinhole if solvent loss is suspected, though drying should prevent this).

-

Reference: Empty crimped aluminum pan.

-

Cycle:

-

Equilibrate at 0°C.

-

Ramp 10°C/min to 150°C (1st Heat) -> Erases thermal history.

-

Cool 10°C/min to 0°C.

-

Ramp 10°C/min to 150°C (2nd Heat) -> Record

and

-

-

Analysis: The Melting Point is defined as the onset temperature (

) of the endothermic peak during the second heating cycle.

Method B: Capillary Method (Visual)

Used for quick QC or if DSC is unavailable.

Protocol:

-

Preparation: Grind sample to fine powder. Fill capillary to 3mm height. Compact by tapping.[2]

-

Apparatus: Oil bath or digital melting point apparatus (e.g., Buchi/Mettler).

-

Ramp: Fast ramp (5°C/min) to 40°C, then slow ramp (1°C/min ) until melt.

-

Observation:

-

Collapse Point: Sample pulls away from walls (sintering).

-

Meniscus Point: Liquid phase visible.

-

Clear Point: Sample is entirely liquid.[3]

-

-

Reporting: Report the range from Collapse Point to Clear Point .

Technical Note on "Oiling Out": If the sample turns into a viscous gum before becoming a clear liquid, this indicates trace solvent impurities or an amorphous state. Recrystallize from cold Isopropanol and repeat.

Boiling Point Determination Protocol

Warning: Do NOT attempt to boil this compound at 760 mmHg (1 atm). The theoretical boiling point is likely >350°C, where thermal degradation (decarbonylation or oxidation) will occur.

Method: Reduced Pressure Distillation + Nomograph Extrapolation.

Experimental Protocol (Micro-Siwoloboff or Distillation)

-

Setup: Short-path distillation apparatus with a calibrated vacuum gauge (Manometer).

-

Vacuum: Apply stable vacuum (e.g., 2.0 mmHg). High vacuum is essential to keep temperature low.

-

Heating: Slowly heat the bath.

-

Observation: Record the vapor temperature (

) when the distillation rate is steady (1 drop/second). -

Calculation: Convert

at Pressure

Calculation for Reporting

Since exact Antoine constants are likely unknown for this specific derivative, use the Clapeyron-Clausius approximation for non-polar liquids:

Where:

- = Pressure in mmHg.

- = Entropy of vaporization factor (approx 5.0 for ketones).

-

Alternative: Use the Sigma-Aldrich/Buchi Nomograph for "High Boiling Ketones".

Data Recording Table:

| Parameter | Experimental Value | Pressure (mmHg) | Corrected to 1 atm | Method |

| Boiling Point | 2.0 mmHg | ~360°C (Est.) | Vacuum Distillation | |

| Melting Point | N/A | N/A | DSC (10°C/min) |

Advanced Characterization: Thermal Stability (TGA)

To validate that the boiling point determination is not measuring decomposition products, perform Thermogravimetric Analysis (TGA).

Protocol:

-

Load 10 mg sample into Platinum pan.

-

Ramp 10°C/min under Nitrogen purge.

-

Metric: Determine

(Temperature at 5% mass loss). -

Rule: If

, the molecule cannot be distilled at atmospheric pressure.

Figure 2: Decision logic for thermal characterization based on initial physical state.

References

-

United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. USP-NF.[2]

-

Mettler Toledo . Thermal Analysis of Pharmaceuticals: DSC and TGA. Application Handbook.

-

Sigma-Aldrich .[4] Pressure-Temperature Nomograph for Boiling Point Conversion.

-

Gow-Mac Instrument Co. Standard Practice for Boiling Point Determination of Solvents. ASTM D1078.

-

BenchChem . Synthesis and Characterization of Substituted Propiophenones. (General reference for dihydrochalcone properties).

Sources

Molecular weight and formula verification for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

[1][2]

Executive Summary & Strategic Imperative

In the development of advanced photoinitiators and sterically hindered pharmacophores, the precise location of methyl substituents on the dihydrochalcone skeleton is critical.[1] 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (Target Compound) presents a unique analytical challenge due to the existence of multiple positional isomers (e.g., 3',4'-dimethyl or 2,4-dimethyl analogues) that share the exact molecular weight (266.38 g/mol ) and elemental formula (C₁₉H₂₂O).[1]

This guide moves beyond basic characterization, establishing a Self-Validating Analytical Protocol (SVAP) . We utilize High-Resolution Mass Spectrometry (HRMS) for elemental confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal regio-isomeric assignment.[1]

Theoretical Framework & Molecular Constants[1][2]

Before initiating wet-lab protocols, the theoretical baseline must be established.[1] All experimental data will be benchmarked against these calculated values.

Molecular Identity[1][2][3]

-

IUPAC Name: 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one[1]

-

Molecular Formula:

[1][2] -

SMILES: CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C (Note: 2,6-substitution on the propyl-attached ring).

Quantitative Benchmarks

| Property | Value | Rationale / Calculation |

| Average Molecular Weight | 266.38 g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999).[1] |

| Monoisotopic Mass | 266.1671 Da | Critical for HRMS.[1] Calculated using |

| Degree of Unsaturation | 9 | 2 Phenyl rings (4×2=8) + 1 Carbonyl (1) = 9.[1] |

| Carbon Content | 85.67% | Theoretical elemental analysis target.[1] |

| Hydrogen Content | 8.33% | Theoretical elemental analysis target.[1] |

Synthesis & Verification Workflow

The following flowchart outlines the logic for distinguishing the Target Compound from its likely isomers (e.g., the 2,3-dimethyl or 3,4-dimethyl variants).

Figure 1: Decision tree for verifying the specific 2',4' / 2,6- substitution pattern against common synthetic byproducts.

Analytical Protocols (The "How-To")

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out hydrogenation failures (e.g., chalcone contaminants).[1]

-

Instrument: Q-TOF or Orbitrap MS.[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Solvent: Methanol + 0.1% Formic Acid.[1]

-

Target Ion:

. -

Expected m/z:

.[1] -

Acceptance Criteria: Mass error < 5 ppm.

Fragmentation Logic (MS/MS): Upon collision-induced dissociation (CID), look for the Acylium Ion characteristic of the "phenone" side.[1]

-

Fragment A:

.

Nuclear Magnetic Resonance (NMR)

Objective: The definitive "fingerprint" for isomeric differentiation.[1]

Sample Prep: Dissolve 10 mg in 0.6 mL

Critical Signal Analysis (1H NMR, 500 MHz)

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| Ring A: H-6' | 7.4 - 7.6 ppm | Doublet ( | 1H | Ortho to Carbonyl; confirms 2,4-subst pattern.[1] |

| Ring A: H-3' | ~7.0 ppm | Singlet (broad) | 1H | Isolated between methyls; confirms 2,4-subst.[1] |

| Ring A: H-5' | ~7.1 ppm | Doublet | 1H | Couples with H-6'.[1] |

| Ring B: H-3, H-5 | 6.9 - 7.1 ppm | Doublet ( | 2H | Key Differentiator: Symmetry of 2,6-dimethyl group makes H3/H5 equivalent.[1] |

| Ring B: H-4 | ~7.0 ppm | Triplet ( | 1H | Completes the |

| Linker: | 3.0 - 3.2 ppm | Triplet/Multiplet | 2H | Adjacent to Carbonyl.[1] |

| Linker: | 2.9 - 3.1 ppm | Triplet/Multiplet | 2H | Adjacent to sterically hindered 2,6-ring.[1] |

| Methyls (Ring B) | 2.2 - 2.4 ppm | Singlet | 6H | Critical: A single peak for 6H proves symmetry (2,6-dimethyl).[1] If two peaks appear, it is an asymmetric isomer (e.g., 2,3 or 2,5).[1] |

| Methyls (Ring A) | 2.3 - 2.5 ppm | Two Singlets | 3H + 3H | Distinct chemical environments (ortho vs para).[1][3] |

Experimental Validation Logic

To ensure the protocol is self-validating, perform the "Shift Test" if ambiguity remains.

-

Solvent Shift: Run the NMR in

(Benzene-d6) in addition to -

NOE (Nuclear Overhauser Effect): Irradiate the

-CH2 protons (propyl chain).[1]

Visualizing the Isomer Logic

Figure 2: NMR logic for distinguishing the target 2,6-dimethyl substitution from the common 2,4-dimethyl impurity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 898794-14-4 (Isomer Analogues).[1] Retrieved from [Link][1]

- Context: Provides physical property baselines for the C19H22O dihydrochalcone class.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1]

- Context: Authoritative source for calculating McLafferty rearrangements and A2B aromatic splitting p

-

Organic Syntheses (2007). Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one. Org.[1][3][4][5] Synth. 2007, 84,[1][5] 22. Retrieved from [Link]

- Context: Validated protocols for Friedel-Crafts acylation and characteriz

- Context: Reference standard for isomeric impurity profiling.

Pharmacological Potential of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone: A Lead Optimization Framework

Executive Summary

The compound 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (Systematic Name: 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one) represents a distinct chemotype within the dihydrochalcone (1,3-diarylpropan-1-one) class. Unlike its unsaturated chalcone precursors, this saturated scaffold offers enhanced metabolic stability and rotational flexibility, modified by significant steric hindrance due to the tetra-methyl substitution pattern.

This guide analyzes the pharmacological potential of this specific scaffold, positing it as a high-value lead for anti-inflammatory (COX-2 selective) and cytoskeletal modulation therapies. By leveraging the "privileged structure" status of diarylpropanones, this document outlines the rationale, predicted mechanisms, and a self-validating experimental framework for its evaluation in drug discovery.

Part 1: Structural Analysis & Chemoinformatics[1]

The Pharmacophore: Steric Locking & Lipophilicity

The molecule is characterized by two phenyl rings connected by a flexible three-carbon carbonyl linker. The specific methylation pattern is critical to its potential bioactivity:

-

Ring A (2',4'-Dimethyl): The ortho-methyl group forces the carbonyl out of planarity with the phenyl ring, reducing conjugation and altering the electrophilicity of the ketone. This protects against rapid nucleophilic attack (e.g., by glutathione), potentially reducing toxicity compared to Michael-acceptor chalcones.

-

Ring B (2,6-Dimethyl): This substitution pattern creates a "molecular wall." The 2,6-dimethyl groups provide significant steric bulk, likely locking the molecule into a specific conformation when binding to hydrophobic pockets (e.g., COX-2 or Tubulin).

-

Linker (Propiophenone core): The saturated ethylene bridge (-CH2-CH2-) confers flexibility, allowing the molecule to adopt a "U-shape" often required for binding to nuclear receptors or enzyme active sites.

Predicted Physicochemical Properties (In Silico)

| Property | Value (Est.) | Implication |

| Molecular Weight | ~280.4 g/mol | Optimal for oral bioavailability (Rule of 5). |

| LogP | 4.8 – 5.2 | Highly lipophilic; excellent membrane permeability but requires formulation aid (e.g., cyclodextrins). |

| TPSA | ~17 Ų | High CNS penetration potential. |

| Rotatable Bonds | 4 | Moderate flexibility, reduced entropic penalty upon binding. |

Part 2: Predicted Pharmacodynamics (Mechanism of Action)

Based on Structure-Activity Relationship (SAR) data of analogous diarylpropanoids, two primary mechanisms are proposed:

Mechanism A: Selective COX-2 Inhibition

The 1,3-diarylpropanone scaffold mimics the vicinal diaryl heterocycles found in coxibs (e.g., Celecoxib). The bulky 2,6-dimethylphenyl group is predicted to fit into the hydrophobic side pocket of COX-2, which is larger than that of COX-1, conferring selectivity.

Mechanism B: Microtubule Destabilization

Chalcones and dihydrochalcones are known to bind to the colchicine-binding site of tubulin. The steric bulk of the tetra-methyl substitutions mimics the trimethoxyphenyl moiety of colchicine, potentially inhibiting tubulin polymerization and inducing apoptosis in rapidly dividing cells.

Visualization: Proposed Signaling Pathway

The following diagram illustrates the dual-pathway potential, linking the structural core to downstream physiological effects.

Caption: Dual-target hypothesis showing COX-2 inhibition (anti-inflammatory) and Tubulin destabilization (anti-proliferative) pathways.

Part 3: Experimental Validation Framework

To validate the pharmacological potential, the following self-validating protocols must be executed. These move beyond simple screening to mechanistic confirmation.

Protocol: Synthesis & Structural Verification

Objective: Synthesize high-purity (>98%) compound for biological testing.

-

Reagents: 2',4'-Dimethylacetophenone (1.0 eq), 2,6-Dimethylbenzaldehyde (1.0 eq), NaOH (Catalytic), Ethanol, Pd/C (10%), Hydrogen gas.

-

Step 1 (Claisen-Schmidt Condensation):

-

Dissolve acetophenone and benzaldehyde derivatives in Ethanol.

-

Add NaOH dropwise at 0°C. Stir at RT for 12h.

-

Checkpoint: Monitor TLC for disappearance of starting materials. Product (Chalcone intermediate) should be yellow/orange.

-

-

Step 2 (Catalytic Hydrogenation):

-

Dissolve the chalcone intermediate in EtOAc/EtOH.

-

Add 10% Pd/C. Stir under H2 balloon (1 atm) for 4-6h.

-

Critical Control: Monitor closely to prevent reduction of the carbonyl group (over-reduction to alcohol). Stop when the olefin peak disappears in NMR.

-

-

Purification: Recrystallization from Hexane/EtOAc.

-

Validation: 1H-NMR must show triplet signals ~3.0 ppm (characteristic of -CH2-CH2- linkage) and absence of vinylic protons.

Protocol: In Vitro COX-Isoform Screening

Objective: Determine IC50 and Selectivity Index (SI) for COX-2 vs COX-1.

Materials:

-

Purified Recombinant Ovine COX-1 and Human Recombinant COX-2.

-

Arachidonic Acid (Substrate).

-

Colorimetric Peroxidase Inhibitor Screening Kit.

Workflow:

-

Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 nM to 100 μM).

-

Incubation: Incubate Enzyme (COX-1 or COX-2) + Heme + Test Compound for 10 min at 25°C.

-

Reaction: Add Arachidonic Acid/Colorimetric probe mix.

-

Measurement: Monitor absorbance at 590 nm (appearance of oxidized probe).

-

Calculation:

-

$ % Inhibition = \frac{(Slope_{uninhibited} - Slope_{sample})}{Slope_{uninhibited}} \times 100 $

-

Selectivity Index (SI) =

. -

Success Criterion: An SI > 50 indicates high potential as a non-ulcerogenic anti-inflammatory agent.

-

Protocol: Tubulin Polymerization Turbidimetry

Objective: Confirm direct interaction with cytoskeletal proteins.

-

Setup: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

-

Baseline: Cool to 4°C (depolymerized state).

-

Induction: Add test compound (10 μM) or Control (Colchicine). Transfer to 37°C cuvette.

-

Readout: Measure Absorbance at 340 nm every 30s for 60 mins.

-

Interpretation:

-

Normal Polymerization: Sigmoidal increase in OD.

-

Inhibition: Flat line or significantly reduced slope (Vmax).

-

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, from synthesis to lead designation.

Caption: Decision tree for evaluating the diarylpropanone candidate, prioritizing selectivity and safety.

References

-

Structure-Activity Relationship Studies of Chalcones and Diarylpentanoids. MDPI Molecules. (2023). Discusses the antiproliferative and p53-MDM2 interaction potential of diaryl scaffolds.

-

Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. (2004). Establishes the pharmacophore requirements (vicinal diaryl rings) for COX-2 selectivity.

-

PubChem Compound Summary: 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Library of Medicine. Provides physicochemical data on closely related diarylpropanone analogs.

-

Structure Activity Relationships - Drug Design. DrugDesign.org. (2005). foundational principles for interpreting steric effects in ligand-receptor binding.

-

Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters. (2009). Illustrates the use of diaryl templates in receptor antagonist design.

Technical Guide: Crystal Structure and Polymorphism of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

[2][3]

Executive Summary

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (henceforth DDPP ) represents a class of sterically crowded dihydrochalcones.[2][3] Its structural core—a flexible ethylene bridge connecting two highly substituted aromatic rings—creates a high probability of conformational polymorphism .[1][2][3]

For drug development professionals, DDPP serves as a critical model for understanding how ortho-substitution patterns (specifically the 2,6-dimethyl motif) influence bioavailability, solubility, and solid-state stability.[2][3] This guide outlines the structural constraints, synthesis pathways, and a validated protocol for polymorph screening.

Chemical Identity[1][2][4][5][6][7][8]

Structural Analysis & Steric Causality

The polymorphism of DDPP is driven by the competition between intermolecular packing forces (lattice energy) and intramolecular steric strain (conformational energy).[2][3]

The Steric Lock Mechanism

Unlike unsubstituted propiophenones, DDPP possesses significant bulk at the ortho positions of both rings.[1][3]

-

Proximal Ring (2',4'-dimethyl): The methyl group at the 2' position forces the carbonyl group out of coplanarity with the phenyl ring to minimize

strain.[2][3] -

Distal Ring (2,6-dimethyl): This is the primary driver of polymorphism.[1][2][3] The two methyl groups flank the attachment point to the ethylene bridge.[1][2][3] This creates a high rotational barrier, often locking the molecule into specific torsional angles (gauche vs. anti) in the solid state.[1][2][3]

Conformational Energy Landscape

The flexibility of the central ethylene linker (

Predicted Polymorphs:

-

Form I (Thermodynamic): Likely adopts an anti-periplanar conformation where the two aromatic rings are maximally separated to reduce steric clash.[1][2][3]

-

Form II (Kinetic): Likely a gauche conformer stabilized by

stacking interactions, often obtained from rapid cooling or non-polar solvents.[1][2][3]

Experimental Workflows

Synthesis Pathway

To ensure phase purity for crystallographic study, DDPP is synthesized via the selective reduction of its chalcone precursor.[1][2][3]

Protocol:

-

Aldol Condensation: Reaction of 2,4-dimethylacetophenone with 2,6-dimethylbenzaldehyde (basic catalysis) yields the intermediate chalcone.[1][2][3]

-

Catalytic Hydrogenation: The chalcone is reduced using Pd/C (10%) in Ethyl Acetate under

(1 atm).[1][2][3] -

Purification: Recrystallization from Ethanol/Hexane (9:1) to remove trace aldehydes.[1][2][3]

Polymorph Screening Workflow

The following DOT diagram illustrates the decision tree for isolating and characterizing DDPP polymorphs.

Figure 1: Polymorph screening workflow for sterically hindered ketones, distinguishing between thermodynamic and kinetic crystallization pathways.

Characterization Protocols

Single Crystal X-Ray Diffraction (SCXRD)

This is the gold standard for confirming the "locked" conformation of the 2,6-dimethylphenyl group.[2][3]

-

Instrument: Bruker D8 QUEST or equivalent (Mo K

radiation).[1][2][3] -

Temperature: Data collection at 100 K is mandatory to reduce thermal motion of the methyl groups.[1][2][3]

-

Refinement Strategy: Due to the lack of heavy atoms, use direct methods (SHELXT).[1][2][3] Pay close attention to the torsion angle

(C-C-C-C) of the ethylene bridge.[1][2][3]

Powder X-Ray Diffraction (PXRD)

Used to fingerprint the bulk material and detect phase impurities.[1][2][3]

Data Interpretation Table:

| Parameter | Form I (Expected) | Form II (Expected) | Mechanistic Insight |

| Crystal System | Monoclinic ( | Triclinic ( | Higher symmetry in Form I suggests efficient packing of the anti conformer.[2][3] |

| Low Angle Peaks ( | Distinct peaks < 10° | Broad or shifted peaks | Indicates differences in long-range stacking order.[1][2][3] |

| Melting Point (DSC) | Higher ( | Lower ( | Form I is the thermodynamic product; Form II is metastable.[2][3] |

| Enthalpy of Fusion | High | Lower | Reflects stronger lattice interactions in the stable form.[1][2][3] |

Differential Scanning Calorimetry (DSC)

Protocol:

Conformational Polymorphism Mechanism

The behavior of DDPP is best understood through the lens of Conformational Polymorphism.[1][2][3] The 2,6-dimethyl substitution prevents the distal phenyl ring from lying flat.[1][2][3]

The following diagram visualizes the energy barrier created by the methyl groups.[1][2][3]

Figure 2: Mechanistic pathway of conformational polymorphism in DDPP. The steric barrier directs the molecule toward the Anti conformer, but crystal packing forces can trap the Gauche conformer.[3]

References

-

Bernstein, J. (2002).[1][2][3] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3] (Foundational text on conformational polymorphism).

-

Nangia, A. (2008).[1][2][3] Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604.[2][3] Link[2][3]

-

Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1][2][3] Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.[1][2][3] Link[2][3]

-

Gavezzotti, A. (2011).[1][2][3] The crystal structure of organic compounds: a precise structural perspective. Journal of Applied Crystallography. (Reference for packing efficiency in crowded aromatics).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-(2,4-Dimethylphenyl)propan-2-one | C11H14O | CID 3564155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | C19H22O | CID 24726295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Purification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone via Recrystallization: A Methodological Guide

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the purification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a complex organic molecule relevant in synthetic chemistry and drug development. Purity of such compounds is paramount for accurate downstream analysis and applications.[1] Recrystallization is presented as a robust, efficient, and scalable method for achieving high purity.[2][3] This document details the fundamental principles of recrystallization, a systematic approach to solvent selection, a step-by-step purification protocol, and methods for purity verification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

The Foundational Principle: Why Recrystallization Works

Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures.[4][5] The core principle is that most compounds are significantly more soluble in a hot solvent than in a cold one.[6][7]

The process involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Cooling & Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution to form a crystalline lattice.

-

Exclusion of Impurities: The crystal lattice has a highly ordered structure. As the target molecules slowly deposit onto the growing crystal, they selectively incorporate molecules of the same type due to a better geometric fit.[4][5] Soluble impurities tend to remain in the surrounding solution (the "mother liquor").[2]

-

Isolation: Separating the purified crystals from the mother liquor via filtration.

The success of this technique hinges on the careful selection of an appropriate solvent system.

Strategic Solvent Selection: The Key to High Purity

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[6] An ideal solvent should exhibit the following characteristics[8][9]:

-

High Solvency at High Temperatures: The target compound should be very soluble in the solvent at or near its boiling point.

-

Low Solvency at Low Temperatures: The target compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.

-

Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[9]

-

Chemical Inertness: The solvent must not react with the compound being purified.[7]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[8]

For a molecule like 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, which is largely non-polar due to its aromatic rings and alkyl groups, a range of organic solvents should be considered. Often, a mixed-solvent system is required when no single solvent meets all the criteria.[8] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[10]

Protocol 2.1: Small-Scale Solvent Screening

Before committing to a large-scale purification, it is essential to perform small-scale tests to identify the optimal solvent or solvent pair.

Materials:

-

Crude 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

-

Test tubes or small vials

-

A selection of candidate solvents (see Table 1)

-

Heating block or water bath

-

Glass stirring rods

Procedure:

-

Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition.[11] Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well when cold.[6]

-

If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. If no crystals form, it may indicate super-saturation, which can sometimes be resolved by scratching the inside of the test tube with a glass rod to create nucleation sites.[11]

-

If using a mixed-solvent approach, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point. Then, add the "poor" solvent (e.g., water) dropwise while hot until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Candidate Solvents for Screening

| Solvent Class | Good Solvents (High Polarity) | Poor Solvents (Low Polarity) | Boiling Point (°C) | Notes |

| Alcohols | Ethanol, Isopropanol, Methanol | 78, 82, 65 | Good general-purpose solvents for moderately polar compounds. Can be paired with water or hexanes. | |

| Ketones | Acetone | 56 | A strong solvent; good for dissolving many organics. Often paired with water or hexanes. | |

| Esters | Ethyl Acetate | 77 | A moderately polar solvent, often effective on its own or paired with hexanes.[12] | |

| Hydrocarbons | Toluene | Hexane, Cyclohexane | 111, 69, 81 | Good for non-polar compounds. Toluene is a strong solvent; hexanes are weak. |

| Mixed | Ethanol/Water, Acetone/Water | Variable | A common and effective mixed-solvent system for compounds with moderate polarity.[13] | |

| Mixed | Ethyl Acetate/Hexane | Variable | An excellent system for controlling polarity for non-polar to moderately polar compounds.[14] |

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol assumes an optimal solvent system has been identified from the screening process.

Materials & Equipment

-

Crude 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Watch glass to cover the flask

-

Buchner funnel and filter flask

-

Filter paper

-

Ice-water bath

-

Drying oven or vacuum desiccator

Visualization of the Workflow

Caption: Workflow for the recrystallization of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Detailed Procedure

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. A shallow solvent pool can lead to rapid cooling and poor crystal formation.[15] Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the product recovery.[2][11] An excess of solvent will keep more of the product dissolved even when cold, leading to a poor yield.[15][16]

-

Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot filtration.[17] To do this, pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed is best) on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. Causality: This step must be done rapidly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.

-

Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (like a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[15]

-

Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes. Causality: This step further decreases the solubility of the compound, maximizing the quantity of crystals that come out of the solution and thereby increasing the final yield.[4]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask. Pour the cold slurry into the funnel and apply vacuum.

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities from the surface of the crystals.[3] The solvent must be cold to avoid dissolving a significant amount of the purified product.

-

Drying: Transfer the crystalline product from the funnel to a pre-weighed watch glass. Allow the crystals to air-dry completely. For faster results, dry in a low-temperature oven (well below the compound's melting point) or in a vacuum desiccator. The product is considered dry when it reaches a constant weight.[11]

Verification of Purity

A successful recrystallization should be confirmed by analytical methods.

-

Melting Point Analysis: This is a fast and effective method to assess purity. A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[17] Compare the melting point of the recrystallized product to the crude starting material; a significant sharpening and increase in the melting point indicate successful purification.

-

Chromatography (TLC/HPLC): Thin-layer chromatography (TLC) can provide a quick qualitative comparison between the crude and recrystallized material. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for the determination of purity as a percentage of peak area.[1]

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | Too much solvent was used. [16] The solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again.[15] If this fails, evaporate all solvent and restart with a different solvent system.[16] |

| Supersaturation. [16] The crystals have no surface on which to begin nucleation. | Induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent's surface.[11] Alternatively, add a "seed crystal" of the pure compound if available.[17] | |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. The compound is too insoluble and precipitates out of solution above its melting point. | Re-heat the solution to dissolve the oil. Add a small amount of a "good" solvent to increase solubility or a "poor" solvent to decrease the boiling point of the mixture, then cool slowly.[16] |

| Low Recovery/Yield | Too much solvent was used. A significant amount of product remains in the mother liquor.[15] | Check the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool to recover a second crop of crystals (which may be less pure). |

| Premature crystallization during hot filtration. | Ensure the filtration apparatus is sufficiently pre-heated. Use a stemless funnel to prevent clogging. | |

| Washing with warm solvent. The wash step redissolved a portion of the product. | Always use ice-cold solvent for the washing step. Use only the minimum volume necessary to rinse the crystals. | |

| Colored Product | Colored impurities are present in the crude material. | If the color is due to minor impurities, it may be removed by adding a very small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhaling solvent vapors.

-

When heating flammable organic solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never heat flammable solvents directly on a hot plate with an open heating element.

-

Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

References

- Benchchem. (2025).

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

-

Studylib. (2015, May 20). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). EP0850948A1 - Propiophenone derivatives and process for preparing the same.

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

- Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.

- Benchchem. (2025). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)

-

ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

-

European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 A1. Googleapis.com. Retrieved from [Link]

-

Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.

-

MDPI. (2020, March 14). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]

-

European Patent Office. (2015, September 16). Novel organoleptic compound - Patent 2769972. Retrieved from [Link]

-

PMC. (n.d.). 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. studylib.net [studylib.net]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 17. m.youtube.com [m.youtube.com]

Solvent selection for the extraction of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Executive Summary

This guide details the solvent selection strategy and extraction protocol for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hereafter referred to as Target Compound A ).

Structurally, Target Compound A is a dihydrochalcone derivative characterized by significant steric hindrance (four methyl groups) and high lipophilicity (Predicted LogP > 5.0). Traditional extraction methods often utilize chlorinated solvents (DCM) or Benzene; however, modern pharmaceutical guidelines (ICH Q3C) and Green Chemistry principles necessitate a shift toward sustainable alternatives.

This protocol validates 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior extraction media, offering higher partition coefficients for lipophilic ketones while mitigating environmental toxicity.

Physicochemical Analysis & Solvent Strategy

Structural Considerations

Target Compound A consists of two aromatic rings linked by a saturated 3-carbon ketone chain.

-

Lipophilicity: The presence of four methyl groups (2',4' on the benzoyl ring; 2,6 on the phenyl ring) eliminates hydrogen bond donors, making the molecule highly hydrophobic.

-

Sterics: The 2,6-dimethyl substitution pattern creates a "molecular cleft," potentially trapping impurities or solvent molecules during crystallization.

-

Solubility Profile:

Solvent Selection Matrix (Green Chemistry Focus)

We evaluated solvents based on Hansen Solubility Parameters (HSP) , boiling point, and toxicity profiles.

| Solvent Class | Traditional Candidate | Status | Recommended Replacement | Rationale for Replacement |

| Chlorinated | Dichloromethane (DCM) | Avoid | 2-MeTHF | DCM is a suspected carcinogen. 2-MeTHF is derived from biomass, has a higher boiling point (80°C vs 40°C), and separates cleaner from water. |

| Aromatic | Toluene/Benzene | Caution | Isopropyl Acetate | Toluene is acceptable but difficult to remove (high BP). Isopropyl acetate offers similar solvency with easier drying. |

| Ethers | Diethyl Ether (Et2O) | Avoid | CPME (Cyclopentyl methyl ether) | Et2O forms explosive peroxides and is highly volatile. CPME is stable and hydrophobic. |

| Esters | Ethyl Acetate (EtOAc) | Preferred | EtOAc | Remains the gold standard for general extraction due to low toxicity and ease of evaporation. |

Validated Experimental Protocol

Materials

-

Crude Reaction Mixture: Containing Target Compound A, Aluminum salts (if Friedel-Crafts), or Pd/C (if Hydrogenation).

-

Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [CAS: 96-47-9] or Ethyl Acetate (EtOAc).

-

Wash Solutions: 1M HCl, Saturated NaHCO₃, Saturated NaCl (Brine).[5]

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[6]

Step-by-Step Extraction Workflow

Step 1: Quench & Phase Initiation

-

Theory: The reaction mixture often contains Lewis acids (AlCl₃) or unreacted salts. Direct addition of water can cause exothermic eruptions.

-